molecular formula C10H9NS B3030897 2-methylquinoline-8-thiol CAS No. 10222-10-3

2-methylquinoline-8-thiol

Cat. No.: B3030897
CAS No.: 10222-10-3
M. Wt: 175.25 g/mol
InChI Key: DUIAZPVQMPQZSK-UHFFFAOYSA-N
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Description

2-methylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline ring system with a methyl group at the second position and a thiol group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylquinoline-8-thiol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and acrolein as starting materials in the presence of a strong acid catalyst . Another method is the Doebner–von Miller reaction, which involves the condensation of aniline with α,β-unsaturated carbonyl compounds under acidic conditions . These methods often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methylquinoline-8-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylquinoline-8-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylquinoline-8-thiol involves its interaction with various molecular targets. In biological systems, it can bind to metal ions and proteins, affecting their function. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: Lacks the thiol group, resulting in different chemical reactivity and biological activity.

    8-hydroxyquinoline: Contains a hydroxyl group instead of a thiol group, leading to different coordination chemistry and applications.

    Quinoline-8-thiol: Lacks the methyl group, affecting its overall properties and uses.

Uniqueness

2-methylquinoline-8-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields .

Biological Activity

2-Methylquinoline-8-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol (-SH) group attached to the quinoline ring. This structural feature is crucial for its biological activity, as it allows the compound to interact with various molecular targets, including metal ions and proteins. The ability of the thiol group to form disulfide bonds with cysteine residues in proteins can lead to alterations in protein structure and function, which is pivotal in many biological processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Binding : The compound can chelate metal ions, influencing enzymatic activity and cellular signaling pathways.
  • Protein Interaction : By forming disulfide bonds with cysteine residues, it can modify protein functionality, potentially leading to therapeutic effects.
  • DNA Intercalation : The quinoline ring may intercalate into DNA strands, disrupting replication and transcription processes, which is a mechanism often exploited in anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives containing the quinoline nucleus showed significant inhibition of tumor cell proliferation. For instance, compounds similar in structure were shown to inhibit the proteasome subunit Rpn11, leading to reduced viability of cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Cancer TypeReference
This compound5.0HCT116 (colon)
8-Thioquinoline2.5Various Tumors
3-Nitrophenyl Quinoline Derivative4.0H5N1 Virus Inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains. For instance, derivatives of quinoline-8-thiol have demonstrated effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Pseudomonas aeruginosa221 × 10^-6
Klebsiella pneumoniae251 × 10^-5

Case Studies and Research Findings

Case Study: Inhibition of Rpn11
A fragment-based drug discovery approach identified that derivatives of quinoline-8-thiol selectively inhibit the Rpn11 subunit of the proteasome, showing potential for cancer treatment. The lead compound displayed an IC50 value of approximately 300 nM against tumor cell lines, indicating strong efficacy .

Research Findings on Antiviral Activity
Recent studies have highlighted the potential antiviral properties of quinoline derivatives. For example, certain substituted derivatives have shown promising results against influenza viruses, with increased lipophilicity correlating with enhanced antiviral activity .

Properties

IUPAC Name

2-methylquinoline-8-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIAZPVQMPQZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461554
Record name 8-Quinolinethiol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10222-10-3
Record name 8-Quinolinethiol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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